molecular formula C16H15NO B4453652 4-Naphthalen-1-yloxane-4-carbonitrile

4-Naphthalen-1-yloxane-4-carbonitrile

Cat. No.: B4453652
M. Wt: 237.30 g/mol
InChI Key: FIBBXSSLJAIEQW-UHFFFAOYSA-N
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Description

4-Naphthalen-1-yloxane-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a naphthalen-1-yl group and a nitrile functional group. The nitrile group enhances reactivity, enabling participation in nucleophilic additions or serving as a precursor for further functionalization (e.g., conversion to carboxylic acids or amines) .

Potential applications span medicinal chemistry (e.g., kinase inhibition or antimicrobial activity) and materials science (e.g., liquid crystals or polymers), owing to its rigid aromatic system and polar nitrile group .

Properties

IUPAC Name

4-naphthalen-1-yloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c17-12-16(8-10-18-11-9-16)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBBXSSLJAIEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Naphthalen-1-yloxane-4-carbonitrile typically involves several steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of naphthalene with appropriate reagents to introduce the oxane and carbonitrile groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

4-Naphthalen-1-yloxane-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthoquinones, while reduction can yield naphthalenes with different functional groups .

Scientific Research Applications

4-Naphthalen-1-yloxane-4-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In industry, this compound can be used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 4-Naphthalen-1-yloxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

4-(3-Methoxyphenyl)oxane-4-carbonitrile

  • Structure : Shares the oxane-nitrilе core but substitutes naphthalene with a 3-methoxyphenyl group.
  • Molecular Weight : 217.26 g/mol (vs. ~283.34 g/mol for 4-Naphthalen-1-yloxane-4-carbonitrile, estimated by replacing methoxyphenyl with naphthalene).
  • Properties : The methoxy group enhances solubility in polar solvents, whereas the naphthalene substitution in the target compound likely increases hydrophobicity and thermal stability due to extended conjugation .

4-Hexyloxynaphthalene-1-carbonitrile

  • Structure : Naphthalene substituted with a hexyloxy group and nitrile at the 1-position.
  • Molecular Weight: 253.34 g/mol (C₁₇H₁₉NO).
  • However, the hexyloxy chain may confer surfactant-like properties, unlike the rigid oxane backbone .

Heterocyclic Analogues

2-(4-Methylphenyl)-5-{[(naphthalen-1-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

  • Structure: Oxazole ring with naphthalen-1-ylmethylamino and nitrile groups.
  • Key Differences: The oxazole ring introduces nitrogen-based polarity, enhancing hydrogen-bonding capacity compared to the oxygen-only oxane system. This compound exhibits notable biological activity in medicinal chemistry, suggesting that 4-Naphthalen-1-yloxane-4-carbonitrile could also serve as a pharmacophore scaffold .

4-Oxo-4H-1-benzopyran-3-carbonitrile

  • Structure : Benzopyran (chromone) core with a nitrile group.
  • Reactivity : The conjugated keto group facilitates radical and nucleophilic additions, whereas the oxane ring in the target compound may favor ring-opening reactions under acidic conditions .

Aliphatic vs. Oxygen-Containing Ring Systems

1-(4-Methoxyphenyl)cyclohexanecarbonitrile

  • Structure : Cyclohexane ring with methoxyphenyl and nitrile groups.
  • Biological Activity : Exhibits moderate antimicrobial activity, highlighting how aliphatic rings may reduce steric strain compared to oxane systems. However, the oxygen atom in oxane could improve metabolic stability .

1-(4-Nitrophenyl)cyclopentanecarbonitrile

  • Structure : Cyclopentane ring with nitro and nitrile groups.
  • Reactivity : The nitro group enables reduction to amines, whereas the oxane ring’s ether linkage may resist such transformations, directing reactivity toward the nitrile group instead .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-Naphthalen-1-yloxane-4-carbonitrile C₁₆H₁₅NO ~283.34* Oxane, nitrile, naphthalene
4-(3-Methoxyphenyl)oxane-4-carbonitrile C₁₃H₁₅NO₂ 217.26 Oxane, nitrile, methoxyphenyl
4-Hexyloxynaphthalene-1-carbonitrile C₁₇H₁₉NO 253.34 Naphthalene, hexyloxy, nitrile
1-(4-Methoxyphenyl)cyclohexanecarbonitrile C₁₄H₁₅NO 213.28 Cyclohexane, nitrile, methoxyphenyl

*Estimated based on structural analogy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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